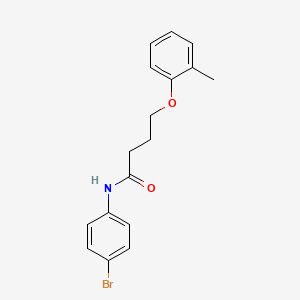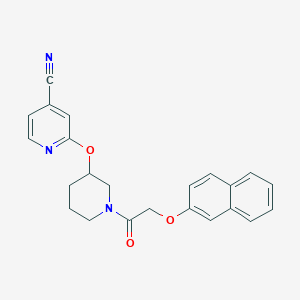![molecular formula C21H21FN6 B2660954 (3-Fluorophenyl){6-[(methylpropyl)amino]-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl}amine CAS No. 955304-28-6](/img/structure/B2660954.png)
(3-Fluorophenyl){6-[(methylpropyl)amino]-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, a pyrazolopyrimidine core, and an amino group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazolopyrimidine core could be formed through a cyclization reaction . The fluorophenyl group and the amino group could then be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolopyrimidine ring suggests that the compound could have a planar structure. The fluorophenyl and amino groups could add steric bulk, which might influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, while the fluorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity, which might influence its solubility and reactivity .科学的研究の応用
Fungicidal Applications
This compound has been synthesized and evaluated as a fungicidal probe . The compound exhibits enzymatic effects on cellobiase activity produced by some fungi . This makes it a potential candidate for use in the development of fungicides.
Antimicrobial Applications
The compound has shown a wide spectrum of biological activities, including antimicrobial effects . This suggests that it could be used in the development of new antimicrobial drugs.
Antibacterial Applications
In addition to its antimicrobial properties, the compound has also demonstrated antibacterial effects . This could make it a valuable resource in the fight against bacterial infections.
Antitumor Applications
The compound has shown potential in the field of oncology, with studies indicating that it has antitumor properties . This suggests that it could be used in the development of new cancer treatments.
Anticancer Applications
In addition to its antitumor effects, the compound has also demonstrated anticancer properties . This could make it a promising candidate for use in cancer therapy.
CDK2 Inhibition
The compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a key role in cell cycle regulation . This makes it a potential candidate for the development of drugs aimed at treating diseases characterized by abnormal cell cycle regulation, such as cancer .
Cytotoxic Activities
The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . This suggests that it could be used in the development of new cytotoxic drugs.
Biological Significance of Pyrimido[4,5-d]pyrimidines
The compound belongs to the class of pyrimido[4,5-d]pyrimidines, which have been used for a wide range of biological targets . This class of compounds has been applied on a large scale in the medical and pharmaceutical fields .
将来の方向性
特性
IUPAC Name |
6-N-butan-2-yl-4-N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6/c1-3-14(2)24-21-26-19(25-16-9-7-8-15(22)12-16)18-13-23-28(20(18)27-21)17-10-5-4-6-11-17/h4-14H,3H2,1-2H3,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLBZDGUOXJBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate](/img/structure/B2660872.png)
![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B2660875.png)
![2-bromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B2660876.png)
![3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3,4,5-trimethoxybenzyl)propanamide](/img/structure/B2660878.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2660881.png)
![2,5-dichloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2660884.png)

![N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide](/img/structure/B2660887.png)

![1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2660889.png)

![N-benzyl-4-(N,N-dimethylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2660892.png)
![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2660894.png)